4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with an amidoxime under acidic conditions, often using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts.
Attachment of the tert-butyl group: The tert-butyl group can be introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Coupling with the benzamide: The final step involves coupling the oxadiazole derivative with a benzamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butyl group may enhance the compound’s stability and bioavailability, while the benzamide moiety can interact with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
- 4-tert-butyl-N-[2-(3-ethyl-1,2,4-thiadiazol-5-yl)phenyl]benzamide
- 4-tert-butyl-N-[2-(3-ethyl-1,2,4-triazol-5-yl)phenyl]benzamide
Uniqueness
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as thiadiazoles or triazoles .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-23-20(26-24-18)16-8-6-7-9-17(16)22-19(25)14-10-12-15(13-11-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXYHBUUAHYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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